
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which have been shown to have anticonvulsant and analgesic properties.
Scientific Research Applications
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Mechanism of Action
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures and pain.
Biochemical and Physiological Effects
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in neuronal activity. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has been extensively studied in animal models, making it a well-established tool for research. However, one of the limitations of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are a number of future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is in the development of new analogs of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide that may have improved pharmacological properties. Another area of interest is in the development of new therapeutic applications for N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, such as in the treatment of addiction and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, particularly in terms of its potential for neurotoxicity.
Synthesis Methods
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with cyclopropanecarbonyl chloride to form N-cyclohexylcyclopropanecarboxamide. This compound is then reacted with piperidine-4-carboxylic acid to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
properties
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-14-4-2-1-3-5-14)12-8-10-18(11-9-12)16(20)13-6-7-13/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRTLKYXGJACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


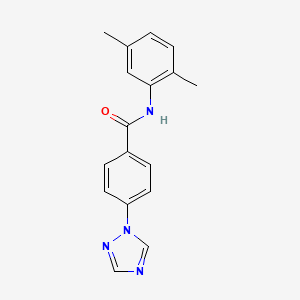
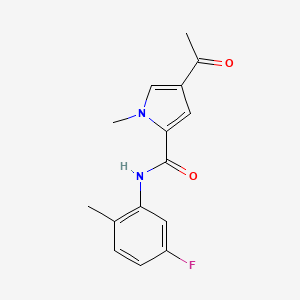
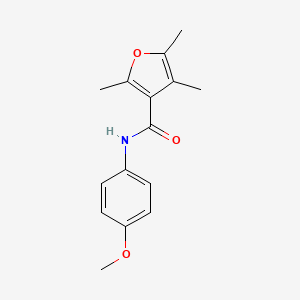
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

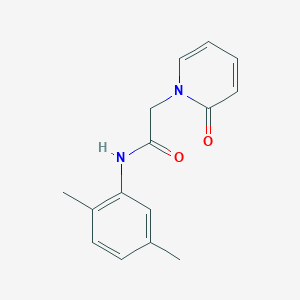
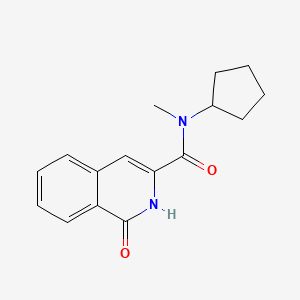
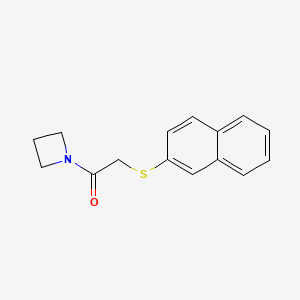
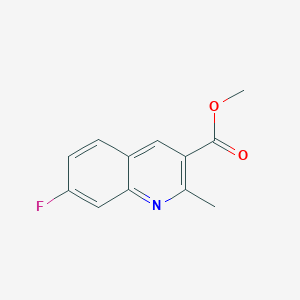

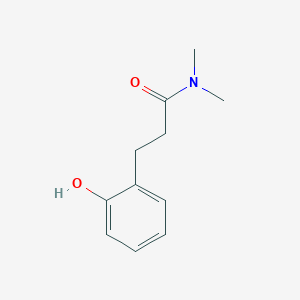
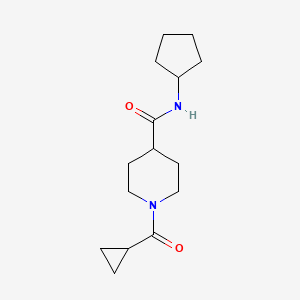
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)